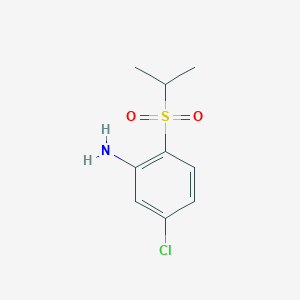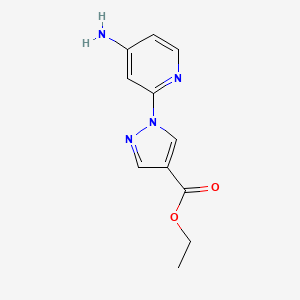![molecular formula C13H17BrN2O2 B1406044 N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine CAS No. 1558292-66-2](/img/structure/B1406044.png)
N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of N-[(5-Bromo-2-nitrophenyl)methyl]cyclohexanamine is defined by its molecular formula, C13H17BrN2O2. This indicates that the molecule is composed of 13 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The molecular weight of N-[(5-Bromo-2-nitrophenyl)methyl]cyclohexanamine is 313.19 g/mol. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Analytical Characterization and Detection
Analytical Profiles of Arylcyclohexylamines
Arylcyclohexylamines, including N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine, have been characterized using various analytical methods like GC-MS, NMR, and diode array detection. These compounds, often labeled as "research chemicals," have been analyzed in biological matrices such as blood, urine, and vitreous humor, using HPLC coupled with UV and mass spectrometric detection, highlighting the robust, accurate, and precise capabilities of these analytical techniques for qualitative and quantitative analysis (De Paoli et al., 2013).
Chemical Reactivity and Synthesis of Dihydropyrimidine Derivatives
Research into the chemical reactivity of N-positions in Biginelli type compounds, including N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine, has led to the synthesis of new dihydropyrimidine derivatives. These compounds have been thoroughly characterized using spectral and elemental analyses, providing valuable insights into their structure and potential applications (Namazi et al., 2001).
Structural Characterization and Synthesis
Arylation of Uracil Derivatives
The synthesis process for N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine involves the direct arylation of uracil and its derivatives. These compounds have shown biological activity, making them of interest in medicinal chemistry and drug development. The structural characterization of these compounds has been detailed, providing a foundation for future applications in therapy, particularly as antiviral and antineoplastic agents (Gondela & Walczak, 2006).
Formation of Arcyriacyanin-Type Alkaloids
The reaction of N-protected arylcyclohexylamines with methyl (2-nitrophenyl)acetates has been investigated, leading to the formation of condensed cycloheptatriene derivatives. These derivatives can be transformed into arcyriacyanin-type alkaloids, indicating potential applications in pharmacology and synthetic organic chemistry (Mayer et al., 2004).
Synthesis of Cyclohexane-1,3-dicarboxylates
The condensation of N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine with various reagents has led to the synthesis of new cyclohexane-1,3-dicarboxylates. These compounds, characterized by X-ray crystal analysis and various spectroscopic methods, contribute to the understanding of structure-activity relationships in chemical synthesis and drug design (Ismiyev et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c14-11-6-7-13(16(17)18)10(8-11)9-15-12-4-2-1-3-5-12/h6-8,12,15H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQLAGFWEGLENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid](/img/structure/B1405961.png)
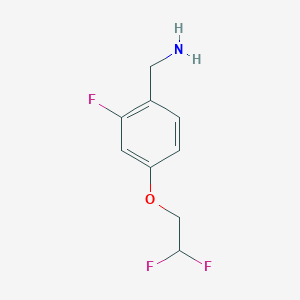
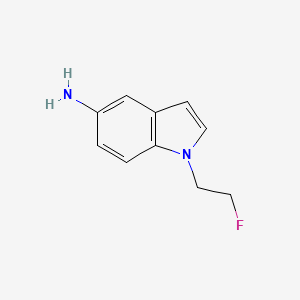
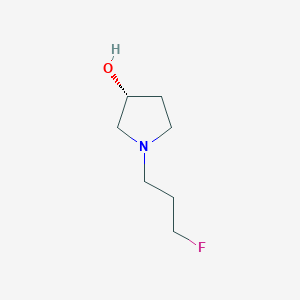
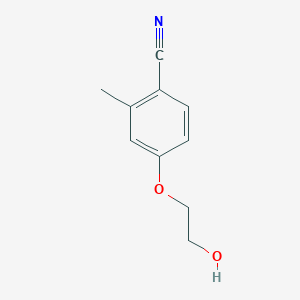
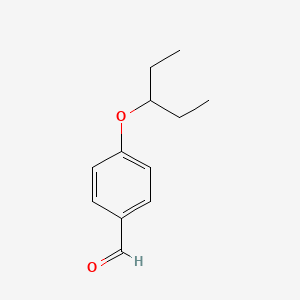
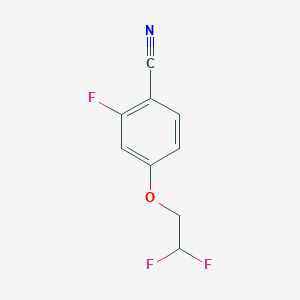
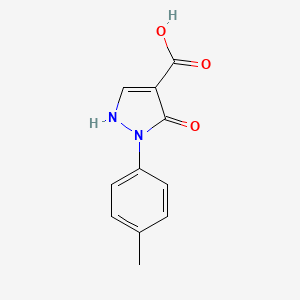
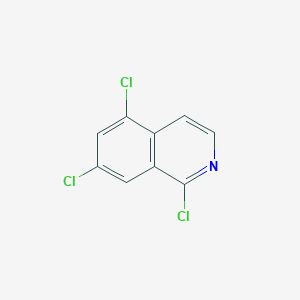
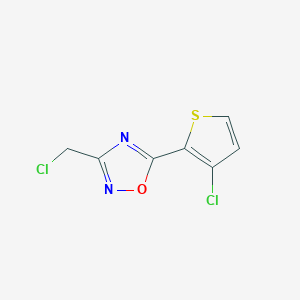
![N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1405977.png)
![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)
